molecular formula C28H29N5O4S B11980727 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11980727
M. Wt: 531.6 g/mol
InChI Key: GMPZLIWOHKZSPS-MUFRIFMGSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, sulfanyl group, and hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4,5-bis(4-methylphenyl)-1,2,4-triazole with a suitable sulfanyl reagent under controlled conditions.

    Introduction of the Hydrazide Moiety: The hydrazide group is introduced by reacting the intermediate compound with acetohydrazide in the presence of a catalyst.

    Final Condensation: The final step involves the condensation of the intermediate with 2,4,6-trimethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used to study enzyme inhibition or receptor binding due to its potential bioactivity.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring and sulfanyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide lies in its combination of a triazole ring, sulfanyl group, and hydrazide moiety, which together confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C28H29N5O4S

Molecular Weight

531.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O4S/c1-18-6-10-20(11-7-18)27-31-32-28(33(27)21-12-8-19(2)9-13-21)38-17-26(34)30-29-16-23-24(36-4)14-22(35-3)15-25(23)37-5/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

GMPZLIWOHKZSPS-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC

Origin of Product

United States

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